REACTION_SMILES
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[Al+3:55].[CH2:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1.[CH2:28]([O:29][c:30]1[cH:31][cH:32][c:33]([CH:34]([CH3:35])[C:36]#[N:37])[cH:38][cH:39]1)[CH3:40].[CH2:60]1[O:61][CH2:62][CH2:63][CH2:64]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][C:8]#[N:9])[cH:10][cH:11]1.[CH3:26][I:27].[CH3:41][O:42][c:43]1[cH:44][cH:45][c:46]([C:49]([C:50]#[N:51])([CH3:52])[CH3:53])[cH:47][cH:48]1.[CH:12]([N-:13][CH:14]([CH3:15])[CH3:16])([CH3:17])[CH3:18].[Cl-:65].[H-:54].[H-:57].[H-:58].[H-:59].[Li+:19].[Li+:56].[NH4+:66]>>[CH3:41][O:42][c:43]1[cH:44][cH:45][c:46]([C:49]([CH2:50][NH2:51])([CH3:52])[CH3:53])[cH:47][cH:48]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Al+3]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1ccc(C(C)C#N)cc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC#N)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
COc1ccc(C(C)(C)C#N)cc1
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Name
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CC(C)[N-]C(C)C
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(C)(C)CN)cc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |